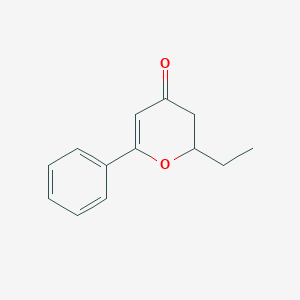![molecular formula C14H8F6O3P+ B15158867 Oxobis[4-(trifluoromethoxy)phenyl]phosphanium CAS No. 675573-63-4](/img/structure/B15158867.png)
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium is a chemical compound with the molecular formula C14H8F6O3P+. It is known for its unique structure, which includes a phosphorus atom bonded to two 4-(trifluoromethoxy)phenyl groups and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis[4-(trifluoromethoxy)phenyl]phosphanium typically involves the reaction of 4-(trifluoromethoxy)phenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Oxobis[4-(trifluoromethoxy)phenyl]phosphanium involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with various metal ions, influencing catalytic processes and chemical reactions. The trifluoromethoxy groups enhance its reactivity and stability, making it a valuable compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(trifluoromethyl)phenyl)phosphine oxide
- (E)-1-(Thiomorpholino)-5,5-bis[4-(trifluoromethoxy)phenyl]penta-2,4-dien-1-one
- Bis[4-(trifluoromethoxy)phenyl]sulphone
- Bis[4-(trifluoromethoxy)phenyl]methanone
- Oxobis[3-(trifluoromethyl)phenyl]phosphanium
Uniqueness
Oxobis[4-(trifluoromethoxy)phenyl]phosphanium is unique due to its specific combination of trifluoromethoxy groups and a phosphorus center. This structure imparts distinct chemical and physical properties, such as high reactivity and stability, which are not commonly found in similar compounds .
Properties
CAS No. |
675573-63-4 |
|---|---|
Molecular Formula |
C14H8F6O3P+ |
Molecular Weight |
369.17 g/mol |
IUPAC Name |
oxo-bis[4-(trifluoromethoxy)phenyl]phosphanium |
InChI |
InChI=1S/C14H8F6O3P/c15-13(16,17)22-9-1-5-11(6-2-9)24(21)12-7-3-10(4-8-12)23-14(18,19)20/h1-8H/q+1 |
InChI Key |
LVZLKQWWTGAPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)[P+](=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


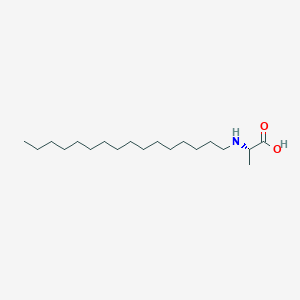
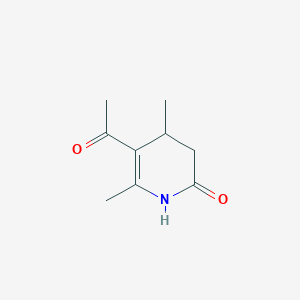
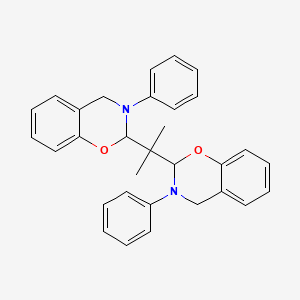
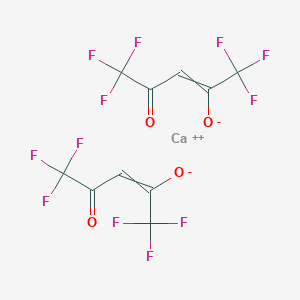

![2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-](/img/structure/B15158821.png)
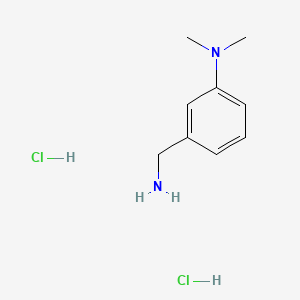
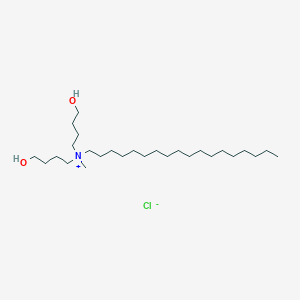
![N-[(2S)-2-Hydroxy-2-phenylethyl]-2-phenylacetamide](/img/structure/B15158833.png)
![2,2'-[(2-Methyl-1,3-phenylene)bis(oxy)]bis(4,6-dichloro-1,3,5-triazine)](/img/structure/B15158845.png)
![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
